molecular formula C26H27N5O2 B583482 Des(oxopentyl) Valsartan Benzyl Ester CAS No. 676129-93-4

Des(oxopentyl) Valsartan Benzyl Ester

Cat. No.: B583482
CAS No.: 676129-93-4
M. Wt: 441.535
InChI Key: LNQMWQPHRJGJQL-DEOSSOPVSA-N
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Mechanism of Action

Target of Action

Des(oxopentyl) Valsartan Benzyl Ester, also known as Valsartan Desvaleryl Benzyl Impurity , is an intermediate of Valsartan . Valsartan primarily targets the angiotensin II type 1 (AT1) receptors . These receptors play a crucial role in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance.

Mode of Action

Valsartan, and by extension this compound, works by directly antagonizing the angiotensin II (AT2) receptors . It displaces angiotensin II from the AT1 receptor and produces its blood pressure-lowering effects by antagonizing AT1-induced vasoconstriction, aldosterone release, catecholamine release, arginine vasopressin release, water intake, and hypertrophic responses . This action results in more efficient blockade of the cardiovascular effects of angiotensin II and fewer side effects than the ACE inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin system. By antagonizing the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation, decreased fluid volume, and ultimately, a reduction in blood pressure .

Pharmacokinetics

Valsartan is metabolized to an inactive metabolite and excreted mainly via the feces (83%) and urine (~13%) as unchanged drug . The onset of action is approximately 2 hours, and the duration of action is 24 hours .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure. By blocking the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and decreased fluid volume .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of Valsartan . Additionally, patients with mild-to-moderate chronic liver disease have about twice the AUC value . Furthermore, the AUC is about 70% higher and the half-life is 35% longer in elderly patients .

Chemical Reactions Analysis

Des(oxopentyl) Valsartan Benzyl Ester undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl ester group.

Common reagents used in these reactions include tributyltin azide for azide formation and sodium cyanoborohydride for reductive amination . Major products formed from these reactions include various intermediates and derivatives of Valsartan .

Comparison with Similar Compounds

Des(oxopentyl) Valsartan Benzyl Ester can be compared with other intermediates and impurities in the synthesis of Valsartan:

These compounds are unique in their specific roles and structural differences, which influence their reactivity and the final product’s purity .

Properties

IUPAC Name

benzyl (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-18(2)24(26(32)33-17-20-8-4-3-5-9-20)27-16-19-12-14-21(15-13-19)22-10-6-7-11-23(22)25-28-30-31-29-25/h3-15,18,24,27H,16-17H2,1-2H3,(H,28,29,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQMWQPHRJGJQL-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729545
Record name Benzyl N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676129-93-4
Record name N-[[2′-(2H-Tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676129-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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